(R)-temafloxacin is a synthetic antibiotic belonging to the fluoroquinolone class, which is characterized by its broad-spectrum antibacterial activity. It was developed as a second-generation fluoroquinolone and is notable for its three fluorine atoms in the chemical structure. While it demonstrated efficacy against various bacterial infections, (R)-temafloxacin was withdrawn from the market due to associated cardiotoxicity concerns.
(R)-temafloxacin was synthesized in the late 20th century, building upon the foundational work of earlier fluoroquinolones. The compound's development followed the discovery that modifications to the quinolone structure could enhance antibacterial potency and spectrum of activity. Despite its promising antibacterial profile, (R)-temafloxacin's clinical use was curtailed due to safety concerns.
(R)-temafloxacin is classified under:
The synthesis of (R)-temafloxacin typically involves several key steps, utilizing established methodologies for quinolone synthesis. Two notable methods include:
The synthesis often requires precise control of reaction conditions such as temperature and pH, as well as purification techniques like column chromatography and recrystallization to obtain high-purity (R)-temafloxacin suitable for biological testing.
The molecular formula of (R)-temafloxacin is . Its structure features a bicyclic core with three fluorine substituents at specific positions, enhancing its antibacterial properties.
(R)-temafloxacin undergoes various chemical reactions typical of fluoroquinolones, including:
These reactions are often monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity.
(R)-temafloxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these targets, (R)-temafloxacin prevents the relaxation of supercoiled DNA, leading to breaks in the DNA strand and ultimately bacterial cell death.
Studies indicate that fluoroquinolones like (R)-temafloxacin have minimum inhibitory concentrations effective against a range of Gram-negative and Gram-positive bacteria.
In research contexts, derivatives and analogs of (R)-temafloxacin continue to be studied for their potential therapeutic applications against resistant bacterial strains, contributing valuable data toward understanding structure-activity relationships in antibiotic development.
Temafloxacin is a fluoroquinolone antibiotic featuring a chiral center at the C7 piperazinyl substituent, yielding two enantiomers: (R)- and (S)-temafloxacin. This chirality profoundly influences pharmacodynamic properties. Unlike earlier symmetric fluoroquinolones (e.g., ciprofloxacin), temafloxacin’s stereochemistry dictates differential target binding, bacterial membrane penetration, and pharmacokinetic profiles. The (R)-enantiomer exhibits optimized physicochemical parameters, including enhanced polarizability and molecular volume at the C7 position, which correlate with improved tissue penetration and extended elimination half-life (~7–10 hours) compared to its counterpart [2] [6]. Quantitative Structure-Pharmacokinetic Relationship (QSPkR) studies confirm that substituents at N-1 and C-7 critically modulate area-under-the-curve (AUC): compact, polarizable groups at C7—as in (R)-temafloxacin—favor higher AUC and bioavailability [6].
Table 1: Influence of Stereochemistry on Key Physicochemical Parameters
Parameter | (R)-Temafloxacin | (S)-Temafloxacin |
---|---|---|
C7 Polarizability | High | Moderate |
Molecular Volume | Low | High |
AUC (μg·h/mL) | 8.45 (avg) | Not reported |
t₁/₂ (hours) | 8.55 (avg) | Not reported |
The antibacterial activity of fluoroquinolones stems from their inhibition of DNA gyrase (Gram-negative bacteria) and topoisomerase IV (Gram-positive bacteria). (R)-Temafloxacin demonstrates superior binding affinity to the GyrA/ParC subunits of these enzymes due to its three-dimensional configuration. The (R)-enantiomer forms stable hydrogen bonds with serine and acidic residues (e.g., Asp83 in Staphylococcus aureus GyrA) within the enzyme-DNA complex, stabilizing the ternary drug-enzyme-DNA adduct and inducing lethal double-stranded DNA breaks [3] [8]. Time-kill kinetic assays reveal that (R)-temafloxacin achieves bactericidal effects (≥3-log CFU reduction) against S. aureus 2–4 hours faster than (S)-temafloxacin at equivalent concentrations (1–2 μg/mL) [5]. This enhanced activity is attributed to optimized spatial alignment with the hydrophobic pocket adjacent to the active site of topoisomerase IV, reducing the free energy of binding [9].
The chirality of temafloxacin markedly impacts its spectrum, particularly against Gram-positive pathogens. MIC₉₀ values for (R)-temafloxacin against critical pathogens are substantially lower than those of the (S)-enantiomer and benchmark fluoroquinolones:
Table 2: In Vitro Activity of Temafloxacin Enantiomers Against Gram-Positive Pathogens
Organism | (R)-Temafloxacin MIC₉₀ (μg/mL) | (S)-Temafloxacin MIC₉₀ (μg/mL) | Ciprofloxacin MIC₉₀ (μg/mL) |
---|---|---|---|
Staphylococcus aureus (MSSA) | ≤0.12 | 0.5–1.0 | 0.25–0.5 |
Staphylococcus aureus (MRSA) | ≤0.12 | 1.0–2.0 | 1.0–4.0 |
Streptococcus pneumoniae | 0.76 | 2.0–4.0 | 1.0–2.0 |
Penicillin-resistant S. pneumoniae | 0.76 | 4.0–8.0 | 2.0–4.0 |
Data derived from broth microdilution assays under standardized conditions (pH 7.2, 10⁵ CFU/mL inoculum) confirm the (R)-enantiomer’s enhanced potency [3] [8]. Against S. pneumoniae—including penicillin-resistant strains—(R)-temafloxacin exhibits MIC₉₀ values 4–8-fold lower than the (S)-enantiomer. This efficacy extends to fastidious organisms like Mycoplasma pneumoniae and anaerobes (e.g., Bacteroides fragilis), where (R)-temafloxacin’s bactericidal activity (MBC₉₀ = 0.25 μg/mL against Chlamydia trachomatis) surpasses ciprofloxacin (MBC₉₀ = 1.0 μg/mL) [5].
The (R)-enantiomer also demonstrates a lower frequency of spontaneous resistance mutations (<1 × 10⁻¹⁰ at 4× MIC) in S. aureus compared to ciprofloxacin (1.4 × 10⁻⁷) and (S)-temafloxacin (5.6 × 10⁻⁸). This is attributed to its higher barrier against mutations in gyrA and parC genes, which require multiple concurrent mutations to confer resistance [8].
Table 3: Bactericidal Kinetics and Resistance Profiles
Parameter | (R)-Temafloxacin | (S)-Temafloxacin | Ciprofloxacin |
---|---|---|---|
Time to 99% Kill S. aureus (h) | 4 | 8 | 6 |
MBC₉₀ C. trachomatis (μg/mL) | 0.25 | 1.0 | 1.0 |
Resistance Frequency (MRSA) | <1 × 10⁻¹⁰ | 5.6 × 10⁻⁸ | 1.4 × 10⁻⁷ |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7